

Spectroscopic and Synthetic Profile of 3-(4-Methylbenzoyloxy)flavone: A Technical Guide

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Compound of Interest

Compound Name: *3-(4-methyl benzoyloxy) flavone*

Cat. No.: B600580

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Disclaimer: Specific experimental spectroscopic data (NMR, IR, MS) for 3-(4-methylbenzoyloxy)flavone is not readily available in the surveyed scientific literature. This guide provides a comprehensive, in-depth theoretical analysis of the expected spectroscopic characteristics and a general synthetic protocol based on established chemical principles and data from closely related compounds. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

3-(4-Methylbenzoyloxy)flavone is a derivative of the flavone backbone, a class of naturally occurring compounds known for their diverse biological activities. The introduction of a 4-methylbenzoyloxy group at the 3-position can significantly influence its physicochemical properties and biological efficacy. This guide outlines the predicted spectroscopic data, a plausible synthetic route, and the underlying logical frameworks for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(4-methylbenzoyloxy)flavone. These predictions are derived from the known spectral characteristics of the parent flavone molecule and the 4-methylbenzoyl moiety.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.20	d	1H	H-5
~8.00	d	2H	H-2', H-6' (p-toloyl)
~7.90	m	2H	H-2'', H-6'' (flavone)
~7.70	m	1H	H-7
~7.50	m	4H	H-6, H-8, H-3'', H-5''
~7.30	d	2H	H-3', H-5' (p-toloyl)
~2.40	s	3H	-CH ₃

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~178	C-4
~165	C=O (ester)
~161	C-2
~156	C-9
~145	C-4' (p-toluoyl)
~138	C-7
~134	C-4'' (flavone)
~131	C-2', C-6' (p-toluoyl)
~130	C-2'', C-6'' (flavone)
~129	C-3', C-5' (p-toluoyl)
~126	C-1' (p-toluoyl)
~125	C-6
~124	C-10
~121	C-3
~118	C-5
~117	C-8
~22	-CH ₃

Solvent: CDCl₃

Table 3: Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Medium	Aromatic C-H stretch
~2920	Weak	Methyl C-H stretch
~1735	Strong	C=O stretch (ester)
~1640	Strong	C=O stretch (γ -pyrone)
~1610, 1580, 1490	Medium-Strong	Aromatic C=C stretch
~1270	Strong	C-O stretch (ester)
~1150	Medium	C-O-C stretch (ether)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity	Assignment
356	High	[M] ⁺ (Molecular Ion)
237	Medium	[M - C ₈ H ₇ O] ⁺
119	Very Strong	[C ₈ H ₇ O] ⁺ (p-toluooyl cation)
105	Medium	[C ₇ H ₅ O] ⁺
91	Medium	[C ₇ H ₇] ⁺ (tropylium ion)

Experimental Protocols

A plausible and generally accepted method for the synthesis of 3-(4-methylbenzoyloxy)flavone is the acylation of 3-hydroxyflavone with 4-methylbenzoyl chloride.

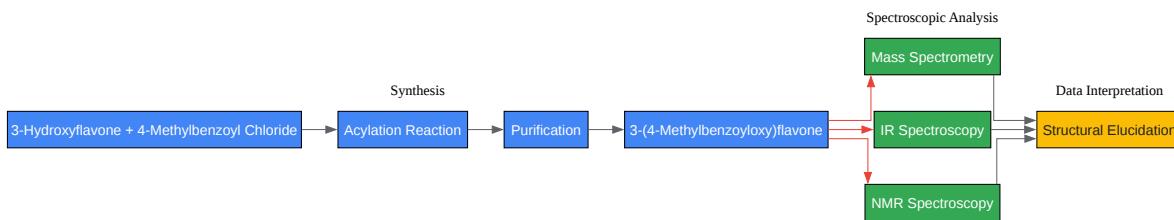
General Synthetic Protocol:

- Dissolution: Dissolve 3-hydroxyflavone in a suitable anhydrous solvent such as pyridine or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the solution in an ice bath to 0°C.

- Acylation: Add 4-methylbenzoyl chloride dropwise to the cooled solution with continuous stirring. A tertiary amine base like triethylamine may be added if dichloromethane is used as the solvent to act as an acid scavenger.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding cold water or a dilute acid solution.
- Extraction: If necessary, extract the product into an organic solvent like ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
- Characterization: Characterize the purified product using standard spectroscopic techniques (NMR, IR, MS) and melting point determination.

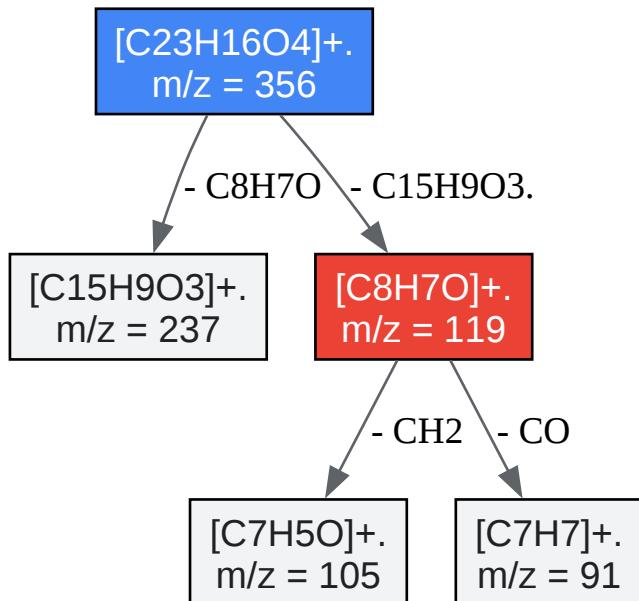
Visualizations

The following diagrams illustrate the logical workflow of the synthesis and analysis, and a predicted fragmentation pathway.



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Caption: Workflow for the synthesis and spectroscopic analysis of 3-(4-methylbenzoyloxy)flavone.

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Caption: Predicted mass fragmentation pattern for 3-(4-methylbenzoyloxy)flavone.

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